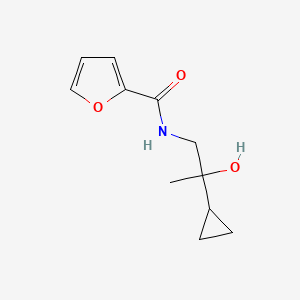

N-(2-cyclopropyl-2-hydroxypropyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-(2-cyclopropyl-2-hydroxypropyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-11(14,8-4-5-8)7-12-10(13)9-3-2-6-15-9/h2-3,6,8,14H,4-5,7H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBKQTCWLOOYXSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC=CO1)(C2CC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-hydroxypropyl)furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with 2-cyclopropyl-2-hydroxypropylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane (DCM) and are performed at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-2-hydroxypropyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The carboxamide group can be reduced to form the corresponding amine.

Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted furan derivatives depending on the substituent introduced.

Scientific Research Applications

N-(2-cyclopropyl-2-hydroxypropyl)furan-2-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxypropyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The furan ring and carboxamide group can interact with enzymes and receptors, leading to various biological effects. The compound may inhibit certain enzymes or modulate receptor activity, resulting in its observed pharmacological activities .

Comparison with Similar Compounds

Structural and Functional Differences

The following compounds share the furan-2-carboxamide core but differ in substituents and pharmacological profiles:

Pharmacological and Regulatory Implications

- Opioid Analogs : Ortho-fluorofuranyl and para-methoxyfuranyl fentanyl exhibit potent opioid effects due to the phenethylpiperidine group, leading to federal scheduling .

- Non-Opioid Derivatives: The target compound lacks the piperidine moiety critical for opioid activity, suggesting divergent pharmacological effects. Its hydroxyl and cyclopropyl groups may favor CNS penetration without opioid agonism.

- Halogenated Derivatives : Iodo () and bromo () substituents impact steric and electronic properties, influencing synthetic utility or metabolic pathways.

Research Findings and Discussion

Structural-Activity Relationships (SAR) :

- Cyclopropyl Groups : Enhance metabolic stability by resisting oxidative degradation, as seen in cyclopropane-containing pharmaceuticals.

- Hydroxyl vs. Methoxy : Polar hydroxyl groups improve solubility, while methoxy groups (e.g., para-methoxyfuranyl fentanyl) increase lipophilicity and membrane permeability .

- Halogen Effects : Iodo and bromo substituents () alter molecular weight and reactivity, impacting drug design and synthetic routes.

Biological Activity

N-(2-cyclopropyl-2-hydroxypropyl)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following structural formula:

This compound features a furan ring, which is known for its reactivity and ability to participate in various biological interactions. The cyclopropyl group contributes to its unique properties, potentially influencing its interaction with biological targets.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown its effectiveness against several cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 8.25 | Moderate inhibition |

| A549 | 6.48 | Significant inhibition |

| HepG2 | 10.00 | Notable cytotoxicity |

The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by increased levels of caspase-3 activity in treated cells .

Antimicrobial Activity

In addition to its anticancer effects, this compound has been evaluated for antimicrobial properties. Preliminary studies suggest it possesses activity against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings indicate that the compound may serve as a lead for developing new antimicrobial agents.

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors involved in cell proliferation and survival pathways. Molecular docking studies suggest that it binds effectively to targets such as VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), inhibiting angiogenesis in tumor cells .

Case Studies

- MCF-7 Cell Line Study : In a study evaluating the effects of this compound on MCF-7 breast cancer cells, treatment resulted in a significant reduction in cell viability, with an IC50 value of 8.25 µM observed after 48 hours of exposure. Flow cytometry analysis indicated that this compound induces apoptosis through the intrinsic pathway.

- A549 Cell Line Study : A similar study on A549 lung adenocarcinoma cells revealed an IC50 of 6.48 µM, with the compound demonstrating a capacity to inhibit cell migration and invasion, suggesting potential utility in preventing metastasis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.